molecular formula C12H14N2O3 B14145061 2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione CAS No. 62813-16-5

2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione

Katalognummer: B14145061
CAS-Nummer: 62813-16-5
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: NIAZARWSKXRJGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione is a heterocyclic compound with the molecular formula C12H14N2O3 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-acetyl-3,6,6-trimethyl-1H-indazole with an oxidizing agent to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound derivatives with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-acetyl-3,6,6-trimethyl-6,7-dihydro-2H-indazole-4,5-dione
  • 2-acetyl-3,6,6-trimethyl-4,5-dioxo-2H-6,7-dihydroindazole
  • 2-acetyl-3,6,6-trimethyl-4,5-dioxo-4,5,6,7-tetrahydro-indazole

Uniqueness

2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione is unique due to its specific structural features and the presence of both acetyl and trimethyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

62813-16-5

Molekularformel

C12H14N2O3

Molekulargewicht

234.25 g/mol

IUPAC-Name

2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione

InChI

InChI=1S/C12H14N2O3/c1-6-9-8(13-14(6)7(2)15)5-12(3,4)11(17)10(9)16/h5H2,1-4H3

InChI-Schlüssel

NIAZARWSKXRJGB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=NN1C(=O)C)CC(C(=O)C2=O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.